1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18815324
InChI: InChI=1S/C9H8ClIOS/c1-5(12)8(10)6-3-2-4-7(13)9(6)11/h2-4,8,13H,1H3
SMILES:
Molecular Formula: C9H8ClIOS
Molecular Weight: 326.58 g/mol

1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one

CAS No.:

Cat. No.: VC18815324

Molecular Formula: C9H8ClIOS

Molecular Weight: 326.58 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one -

Specification

Molecular Formula C9H8ClIOS
Molecular Weight 326.58 g/mol
IUPAC Name 1-chloro-1-(2-iodo-3-sulfanylphenyl)propan-2-one
Standard InChI InChI=1S/C9H8ClIOS/c1-5(12)8(10)6-3-2-4-7(13)9(6)11/h2-4,8,13H,1H3
Standard InChI Key SGKPPMCYWNHBTI-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C(=CC=C1)S)I)Cl

Introduction

Structural Overview

The molecular structure of 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one consists of:

  • Functional Groups:

    • A chlorine atom attached to the first carbon of the propane backbone.

    • An iodine atom and a thiol (-SH) group substituted on a phenyl ring.

    • A ketone group (-C=O) on the second carbon of the propane backbone.

Chemical Formula

The molecular formula can be written as C9H8ClIOSC_9H_8ClIOS.

Key Features

  • The presence of both halogens (chlorine and iodine) makes it reactive for further functionalization.

  • The thiol group (-SH) may impart nucleophilic properties, enabling reactions such as alkylation or oxidation.

  • The ketone group provides electrophilic reactivity, facilitating nucleophilic addition reactions.

Synthesis Pathways

The synthesis of 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one would likely involve multi-step organic reactions:

  • Halogenation of Phenyl Derivatives:

    • Starting with a phenyl compound, selective iodination at the ortho position can be achieved using iodine and oxidizing agents like I2/NaIO4I_2/NaIO_4.

  • Introduction of Thiol Group:

    • A nucleophilic substitution reaction could introduce the thiol group at the meta position relative to iodine.

  • Formation of Ketone Functionality:

    • The ketone group could be introduced via Friedel-Crafts acylation using acetyl chloride or similar reagents.

  • Chlorination on Propane Backbone:

    • Chlorination at the alpha position to the ketone can be achieved using reagents like SOCl2SOCl_2 or PCl5PCl_5.

Medicinal Chemistry

The compound’s structure suggests potential bioactivity due to:

  • The thiol group, which can interact with metal ions or enzymes.

  • Halogen atoms, which are known to enhance binding affinity in drug-receptor interactions.

Material Science

The combination of halogens and thiol groups could make this compound useful in:

  • Surface modification for sensors or catalysts.

  • Precursor for sulfur-containing polymers.

Analytical Characterization

To confirm the identity and purity of this compound, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyTo identify proton and carbon environments; 1H^1H-NMR and 13C^{13}C-NMR would show signals for aromatic protons, aliphatic protons, thiol, and ketone groups.
Mass SpectrometryTo determine molecular weight and fragmentation pattern.
Infrared (IR) SpectroscopyTo confirm functional groups: C=O stretch (~1700 cm1^{-1}), S-H stretch (~2500 cm1^{-1}).
Elemental AnalysisTo verify the percentage composition of C, H, Cl, I, O, and S.

Safety and Handling

Given its structure:

  • The thiol group may release unpleasant odors and should be handled in a fume hood.

  • Halogenated compounds are often toxic; proper personal protective equipment (PPE) is necessary.

  • Iodinated compounds may require special disposal methods due to environmental concerns.

Research Gaps and Future Directions

While detailed information on this specific compound is limited, research could focus on:

  • Exploring its reactivity in organic synthesis.

  • Evaluating its biological activity against various pathogens or cancer cells.

  • Investigating its utility in material science applications such as coatings or electronic devices.

This article provides a foundational understanding of "1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one," emphasizing its structural features, synthesis pathways, applications, and analytical methods for characterization. Further experimental studies are required to unlock its full potential across various scientific domains.

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